molecular formula C25H28N2O5S B2537069 8-[6-Ethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 866897-21-4

8-[6-Ethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B2537069
CAS No.: 866897-21-4
M. Wt: 468.57
InChI Key: CNYGYHNPZJUWJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a quinoline core substituted with a 6-ethyl group and a 3-(4-methoxybenzenesulfonyl) moiety, linked to the 1,4-dioxa-8-azaspiro[4.5]decane scaffold. Its synthesis involves nucleophilic substitution of a quinoline precursor with 1,4-dioxa-8-azaspiro[4.5]decane under basic conditions, followed by sulfonylation . This compound is part of a broader class of quinoline-based inhibitors targeting enzymes such as aldehyde dehydrogenase 1A1 (ALDH1A1), implicated in cancer stem cell resistance .

Properties

IUPAC Name

8-[6-ethyl-3-(4-methoxyphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5S/c1-3-18-4-9-22-21(16-18)24(27-12-10-25(11-13-27)31-14-15-32-25)23(17-26-22)33(28,29)20-7-5-19(30-2)6-8-20/h4-9,16-17H,3,10-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNYGYHNPZJUWJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)OC)N4CCC5(CC4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[6-Ethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The reaction conditions often include the use of solvents like toluene or ethanol and bases such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

8-[6-Ethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Biological Activities

Recent studies have highlighted various biological activities associated with quinoline derivatives, including:

  • Anticancer Activity : Quinoline derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions depend on the structural features of the compound and its ability to bind to target proteins involved in cancer pathways .
  • Antimalarial Properties : Compounds similar to 8-[6-Ethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane are being explored for their potential as antimalarial drugs. The mechanism involves interference with the metabolic processes of the malaria parasite .
  • Acetylcholinesterase Inhibition : There is ongoing research into quinoline derivatives as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer’s. The compound's structure may enhance its binding affinity to acetylcholinesterase, thus improving cognitive function by increasing acetylcholine levels .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of related compounds:

  • In Vitro Biological Assays : Research has demonstrated that modifications to the quinoline structure can significantly enhance biological activity. For instance, compounds with specific substituents exhibited IC50 values in low micromolar ranges against acetylcholinesterase .
  • Molecular Docking Studies : Computational studies have been employed to predict binding interactions between these compounds and their biological targets, providing insights into their mechanism of action and helping guide further modifications for improved efficacy .

Mechanism of Action

The mechanism of action of 8-[6-Ethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The sulfonyl group can interact with various enzymes, inhibiting their activity. These interactions can lead to the compound’s observed biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Spirocyclic Moieties

A. 8-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane (Compound 3B)

  • Structure: Replaces the quinoline core with a phenyl-indole group.
  • Synthesis : Prepared via Buchwald-Hartwig coupling of 2-(3-bromophenyl)-5-fluoroindole with the spirocyclic amine .
  • Application : Inhibitor of the AAA ATPase p97, a target in cancer and neurodegenerative diseases .

B. 8-((4-Methyl-2-phenylpiperazin-1-yl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane (Compound 14)

  • Structure: Features a sulfonamide-linked piperazine instead of a sulfonylquinoline.
  • Synthesis : Derived from sulfamoyl fluoride and the spirocyclic amine via Ca(NTf2)2-mediated coupling .
  • Application : Explored for sulfamide-based drug discovery.

C. 8-[(6-Methylpyridin-3-yl)carbonyl]-1,4-dioxa-8-azaspiro[4.5]decane (CAS: 613660-31-4)

  • Structure: Substitutes the quinoline with a pyridine-carbonyl group.
  • Application : Unspecified therapeutic use, but the pyridine moiety may enhance metal-binding capacity .
Functional Analogues with Sulfonyl Groups

A. 8-((3-Bromo-4-methoxyphenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane

  • Structure : Contains a bromo-methoxybenzenesulfonyl group.
  • Key Difference : The bromine atom increases molecular weight (392.28 g/mol vs. ~464 g/mol for the target compound) and may influence halogen bonding .

B. 8-(4-Iodobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane

  • Structure: Utilizes an iodobenzoyl group instead of sulfonylquinoline.
  • Application : Intermediate in radiopharmaceuticals (e.g., σ1 receptor ligands) .
Analogues with Heterocyclic Cores

A. 3b(2S)-8-[4,5-dimethyl-8-nitro-6-(trifluoromethyl)-5H-1,3-benzothiazin-2-yl]-2-methyl-1,4-dioxa-8-azaspiro[4.5]decane

  • Structure : Benzothiazine core with nitro and trifluoromethyl substituents.
  • Application : Antitubercular agent with a distinct mechanism targeting mycobacterial enzymes .
  • Key Difference: The electron-withdrawing nitro and CF3 groups enhance stability but may reduce solubility compared to the ethyl-methoxyquinoline system .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Application Reference
Target Compound Quinoline 6-Ethyl, 3-(4-methoxybenzenesulfonyl) ~464* ALDH1A1 Inhibition
8-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-spiro Phenyl-indole 5-Fluoro 340.41 p97 ATPase Inhibition
8-((3-Bromo-4-methoxyphenyl)sulfonyl)-spiro Benzenesulfonyl 3-Bromo, 4-methoxy 392.28 Intermediate
8-(6-Methylpyridin-3-ylcarbonyl)-spiro Pyridine-carbonyl 6-Methyl 262.30 Undisclosed

*Calculated based on components.

Key Research Findings

  • Synthetic Flexibility : The spirocyclic amine is a versatile intermediate. Palladium-catalyzed coupling (e.g., Buchwald-Hartwig) and sulfonylation are common strategies .
  • Biological Relevance: Quinoline derivatives (e.g., target compound) show promise in oncology, while indole/spiro hybrids (e.g., Compound 3B) target neurodegenerative pathways .
  • Impact of Substituents : Electron-withdrawing groups (e.g., nitro, CF3) improve target engagement but may compromise solubility, whereas methoxy/ethyl groups balance lipophilicity and bioavailability .

Biological Activity

The compound 8-[6-Ethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane , with the CAS number 866897-21-4, is a complex organic molecule that belongs to the class of quinoline derivatives. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C25H28N2O5SC_{25}H_{28}N_{2}O_{5}S, and it has a molecular weight of 468.6 g/mol. The structure includes a quinoline core substituted with a methoxybenzenesulfonyl group, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC25H28N2O5S
Molecular Weight468.6 g/mol
CAS Number866897-21-4

Research indicates that quinoline derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific mechanism of action for this compound involves:

  • Interaction with σ Receptors : The compound has been evaluated as a ligand for sigma receptors, particularly σ1 and σ2 receptors. These receptors are implicated in various neurological processes and have been targeted for treating conditions like depression and anxiety .
  • Inhibition of Enzymatic Activity : Quinoline derivatives often inhibit enzymes involved in cancer cell proliferation and inflammatory pathways. The presence of the methoxy and sulfonyl groups enhances binding affinity to these targets .

Pharmacological Studies

Several studies have reported on the pharmacological potential of related compounds and their derivatives:

  • Anticancer Activity : Quinoline derivatives have shown promise in inhibiting tumor growth through various pathways, including apoptosis induction and cell cycle arrest. For instance, compounds similar to the target compound have demonstrated cytotoxic effects against different cancer cell lines .
  • Antimicrobial Properties : Some studies suggest that quinoline-based compounds exhibit significant antimicrobial activity against both bacterial and fungal strains, making them potential candidates for developing new antibiotics .

Case Studies

  • Study on σ1 Receptor Ligands : A study focused on synthesizing novel piperidine compounds related to our target compound demonstrated high affinity for σ1 receptors (K(i) = 5.4 ± 0.4 nM). This highlights the potential therapeutic applications in treating neurological disorders .
  • Synthesis and Evaluation : In another study, derivatives of the spirodecane structure were synthesized and evaluated for their biological activity, showcasing their ability to modulate various biological pathways effectively .

Q & A

Q. What synthetic methodologies are recommended for preparing this spirocyclic compound?

The synthesis involves coupling reactions and spirocyclization. A representative approach includes:

  • Buchwald-Hartwig coupling : React a brominated quinoline derivative (e.g., 6-ethyl-3-(4-methoxybenzenesulfonyl)quinolin-4-yl bromide) with 1,4-dioxa-8-azaspiro[4.5]decane using a palladium catalyst (e.g., Pd₂dba₃), phosphine ligand (e.g., CyJohnPhos), and K₃PO₄ in deoxygenated dioxane at 120°C for 12 hours .
  • Acid-mediated deprotection : Post-coupling, treat intermediates with HCl in acetone to remove protecting groups (e.g., ketals) .
  • Purification : Use column chromatography (silica gel, CH₂Cl₂/MeOH) and recrystallization (ethanol/water) for final isolation .

Key Data :

StepReagents/ConditionsYield (%)Reference
CouplingPd₂dba₃, CyJohnPhos, K₃PO₄, 120°C~60–70
Deprotection3M HCl, acetone reflux>85

Q. How is the compound characterized structurally?

Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Assign signals for the spirocyclic core (e.g., δ 2.62 ppm for N-CH₃ in similar analogs) and sulfonyl/quinoline moieties .
  • Mass spectrometry : Look for fragmentation patterns (e.g., m/z 87 for the ethylenedioxy piperidine fragment) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry using SHELX or WinGX for refinement .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved?

  • Software cross-validation : Compare results from SHELXL (for small-molecule refinement) and SIR97 (for direct methods/phasing) to verify hydrogen bonding and packing .
  • Twinned data handling : For noncentrosymmetric crystals (e.g., orthorhombic P2₁2₁2₁), use SHELXL’s twin refinement tools to address overlapping peaks .
  • Theoretical modeling : Validate experimental data with semiempirical methods (e.g., CNDO/S-CI) to predict hyperpolarizability (β) and molecular alignment .

Q. What strategies optimize coupling reactions for higher yields?

  • Ligand screening : Test bulky ligands (e.g., CyJohnPhos) to reduce steric hindrance in Pd-catalyzed steps .
  • Solvent effects : Use polar aprotic solvents (e.g., dioxane) to stabilize transition states .
  • Deoxygenation : Bubble nitrogen through the reaction mixture to prevent catalyst oxidation .

Q. How can computational methods predict nonlinear optical properties?

  • Density functional theory (DFT) : Calculate dipole moments and β values using Gaussian or ORCA software. Compare with experimental SHG (second-harmonic generation) data from APDA analogs .
  • Crystal packing analysis : Use Mercury software to visualize antiparallel molecular arrangements that enhance nonlinear responses .

Methodological Challenges & Solutions

Q. How to address hygroscopicity or instability during synthesis?

  • Workup protocol : Neutralize acidic intermediates (e.g., HCl-treated products) with Na₂CO₃ before extraction to prevent decomposition .
  • Storage : Store crystalline forms under inert gas (argon) at –20°C to minimize hydrolysis of the dioxane ring .

Q. What analytical techniques resolve spectral overlaps in complex mixtures?

  • 2D NMR (HSQC, HMBC) : Differentiate spirocyclic protons from aromatic quinoline signals .
  • High-resolution MS : Use ESI-TOF to distinguish isotopic patterns of sulfonyl vs. ethyl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.